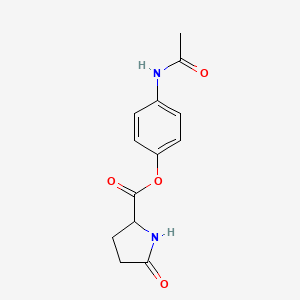

4-Acetamidophenyl 5-oxoprolinate

Description

4-Acetamidophenyl 5-oxoprolinate is an ester derivative synthesized from 5-oxoproline (also known as pyroglutamic acid) and 4-acetamidophenol. The compound combines the metabolic properties of 5-oxoproline, a key intermediate in glutathione (GSH) recycling, with the acetamidophenyl moiety, which may influence its bioavailability or targeting. 5-Oxoproline itself is central to the γ-glutamyl cycle, a pathway critical for GSH synthesis and redox balance . Elevated levels of 5-oxoproline in biological fluids are associated with oxidative stress, chronic diseases, and metabolic disorders, such as those linked to long-term acetaminophen use (a derivative of 4-acetamidophenol) .

Properties

IUPAC Name |

(4-acetamidophenyl) 5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8(16)14-9-2-4-10(5-3-9)19-13(18)11-6-7-12(17)15-11/h2-5,11H,6-7H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJROESCSXWNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869585 | |

| Record name | 4-Acetamidophenyl 5-oxoprolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

To contextualize 4-acetamidophenyl 5-oxoprolinate, we compare its structural and functional attributes with related compounds, including 5-oxoproline , N-acetylaspartic acid , erythronic acid , and other ester derivatives.

Structural and Functional Comparisons

Table 1: Comparative Analysis of 4-Acetamidophenyl 5-Oxoprolinate and Analogues

Key Research Findings

Metabolic Pathways: 5-Oxoproline is recycled via 5-oxoprolinase to glutamate, a process requiring ATP. Chronic GSH depletion (e.g., in HPV infection) disrupts this cycle, leading to 5-oxoproline accumulation and oxidative stress . 4-Acetamidophenyl 5-oxoprolinate may act as a prodrug, slowly releasing 5-oxoproline and 4-acetamidophenol. The latter is a known analgesic but also depletes GSH at high doses, suggesting a dual role in redox modulation.

Biomarker Potential: 5-Oxoproline, erythronic acid, and N-acetylaspartic acid are urinary biomarkers for HPV infection and metabolic dysregulation .

Pharmacokinetic Differences :

- Esterification generally enhances lipophilicity, improving cellular uptake. For example, methyl 5-oxoprolinate shows better membrane permeability than 5-oxoproline in vitro. Similarly, 4-acetamidophenyl 5-oxoprolinate may exhibit prolonged half-life compared to its parent compounds.

Toxicity and Safety :

- Elevated 5-oxoproline is linked to ATP depletion and metabolic acidosis. The ester form may mitigate acute toxicity by modulating release kinetics but could pose risks if hydrolyzed rapidly in vivo.

Clinical and Experimental Relevance

- HPV and Oxidative Stress: The evidence highlights 5-oxoproline as a biomarker for HPV-associated oxidative stress .

- Drug Design : Compared to N-acetylaspartic acid or erythronic acid , 4-acetamidophenyl 5-oxoprolinate’s ester bond offers a tunable platform for prodrug development, balancing metabolic stability and activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.